1-(3-Chloropyrazin-2-yl)piperidin-4-ol

Hydrogen Bond Donor Count Drug-Likeness Permeability

1-(3-Chloropyrazin-2-yl)piperidin-4-ol is a heterobifunctional building block combining a 3-chloropyrazine moiety with a 4-hydroxypiperidine ring (SMILES: OC1CCN(C2=NC=CN=C2Cl)CC1). The compound has a molecular weight of 213.67 g/mol (C₉H₁₂ClN₃O), a calculated LogP of 0.38, four hydrogen bond acceptors, one hydrogen bond donor, and an Fsp³ value of 0.556, placing it in a balanced polarity range for lead-like chemical space.

Molecular Formula C9H12ClN3O
Molecular Weight 213.66 g/mol
CAS No. 1248111-06-9
Cat. No. B1427879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloropyrazin-2-yl)piperidin-4-ol
CAS1248111-06-9
Molecular FormulaC9H12ClN3O
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=NC=CN=C2Cl
InChIInChI=1S/C9H12ClN3O/c10-8-9(12-4-3-11-8)13-5-1-7(14)2-6-13/h3-4,7,14H,1-2,5-6H2
InChIKeySOASMJHVAOIYFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloropyrazin-2-yl)piperidin-4-ol (CAS 1248111-06-9): Physicochemical Profile and Procurement Specifications


1-(3-Chloropyrazin-2-yl)piperidin-4-ol is a heterobifunctional building block combining a 3-chloropyrazine moiety with a 4-hydroxypiperidine ring (SMILES: OC1CCN(C2=NC=CN=C2Cl)CC1) . The compound has a molecular weight of 213.67 g/mol (C₉H₁₂ClN₃O), a calculated LogP of 0.38, four hydrogen bond acceptors, one hydrogen bond donor, and an Fsp³ value of 0.556, placing it in a balanced polarity range for lead-like chemical space . The 3-chloro substitution on the electron-deficient pyrazine core confers a distinct electrophilic reactivity profile compared to 5-chloro or unsubstituted pyrazine analogs, with the chlorine atom serving as both a pharmacophoric element and a synthetic handle for further derivatization [1].

Why Generic Substitution of 1-(3-Chloropyrazin-2-yl)piperidin-4-ol (CAS 1248111-06-9) Compromises Experimental Reproducibility


Within the 3-chloropyrazine-piperidine chemical series, even seemingly minor structural modifications produce quantifiable and functionally significant differences in physicochemical properties. The 4-hydroxyl group on the piperidine ring of the target compound contributes one hydrogen bond donor (HBD=1), whereas the corresponding 4-carbonitrile analog (CAS 2097957-66-7) has HBD=0, fundamentally altering its capacity for hydrogen-bond-directed molecular recognition . The chloro positional isomer 1-(5-chloropyrazin-2-yl)piperidin-4-ol relocates the electron-withdrawing chlorine from the position adjacent to the piperidine nitrogen linkage to a distal position, altering the electron density at the N-aryl junction and the nucleophilic aromatic substitution (SNAr) reactivity profile [1]. Insertion of a methylene spacer, as in 1-((3-chloropyrazin-2-yl)methyl)piperidin-4-ol (CAS 1420988-94-8, MW 227.69), increases both molecular weight and conformational flexibility, changing the spatial relationship between the hydroxyl and the pyrazine ring, which cannot be assumed to be functionally neutral without target-specific evidence [2]. These differences make generic interchange without experimental validation a source of irreproducible results in biological assays and synthetic applications.

Quantitative Differentiation Evidence for 1-(3-Chloropyrazin-2-yl)piperidin-4-ol (CAS 1248111-06-9) Versus Closest Analogs


Hydrogen Bond Donor (HBD) Count: Target Compound vs. 4-Carbonitrile Analog

The target compound possesses one hydrogen bond donor (the piperidine 4-OH group, HBD=1), whereas the direct nitrile analog 1-(3-chloropyrazin-2-yl)piperidine-4-carbonitrile (CAS 2097957-66-7) has HBD=0 . This difference is critical because hydrogen bond donor count is a key parameter in oral bioavailability prediction (Lipinski's Rule of Five) and influences blood-brain barrier permeability and P-glycoprotein efflux susceptibility. A compound with HBD=0 will generally exhibit higher passive membrane permeability but reduced aqueous solubility compared to the HBD=1 target compound.

Hydrogen Bond Donor Count Drug-Likeness Permeability

Partition Coefficient (LogP): Polarity Advantage Over Higher-LogP Nitrile and Ethyl Analogs

The target compound has a calculated LogP of 0.38 (cLogP), as reported by Fluorochem . While calculated LogP values for the nitrile analog (CAS 2097957-66-7) and the 3-ethyl substituted analog (CAS 2098085-92-6, MW 241.72) are not publicly available from authoritative databases, the structural replacement of the polar hydroxyl group with a nitrile (CN) or the addition of a lipophilic ethyl substituent at the piperidine 3-position is expected to increase LogP by approximately 0.5–1.5 units based on well-established fragment-based LogP contribution rules (class-level inference) [1]. The lower LogP of the target compound predicts superior aqueous solubility, which is advantageous for in vitro assay compatibility where DMSO stock concentrations and aqueous dilution protocols are critical to avoid compound precipitation.

LogP Lipophilicity Aqueous Solubility

Fraction of sp³ Carbon Atoms (Fsp³): Target Compound's Balanced Planarity vs. Aromatic-Heavy Analogs

The target compound has an Fsp³ value of 0.556, indicating that more than half of its carbon atoms are sp³-hybridized, as reported by Fluorochem . The pyridine analog 1-(3-chloropyridin-2-yl)piperidin-4-ol (CAS 1250282-78-0, MW 212.68) contains one fewer heteroatom in the aromatic ring, reducing hydrogen bond acceptor count and altering the balance of aromatic-to-aliphatic character . Literature analyses have established that Fsp³ values above 0.45 correlate with higher clinical success rates, improved solubility, and reduced off-target promiscuity compared to flatter, more aromatic compounds (class-level evidence) [1]. The target compound's Fsp³ of 0.556 is within the range empirically associated with favorable developability profiles, distinguishing it from lower-Fsp³ aromatic analogs.

Fsp3 Molecular Complexity Clinical Success Probability

Purity Specification and Batch-Level QC Documentation Relative to Lower-Grade Analogs

Bidepharm supplies the target compound at a standard purity of 98% and provides batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, the 4-carbonitrile analog (CAS 2097957-66-7) is typically offered at a minimum purity of 95% by multiple vendors, with variable QC documentation standards . The 98% purity specification with multi-method analytical characterization reduces the risk of undetected impurities interfering with biological assay readouts—a documented source of false positives in high-throughput screening campaigns (class-level evidence). For SAR studies where impurity-driven artifacts must be excluded, the availability of comprehensive batch QC data enables proper data interpretation and experimental reproducibility.

Purity Quality Control Batch Reproducibility

Synthetic Utility as a PDE10 Inhibitor Scaffold Intermediate in Patent-Documented Chemistry

The 3-chloropyrazin-2-yl piperidine scaffold, of which the target compound is a representative, is explicitly claimed in Amgen's patent US20110306588A1 as part of a series of heteroaryloxyheterocyclyl PDE10 inhibitors [1]. Example 1.1 in this patent describes the use of a closely related 3-chloropyrazine-piperidin-4-ol intermediate in the synthesis of potent PDE10 inhibitors, with the exemplified final compound showing an IC₅₀ in the low micromolar range (Table 1A, Example 1.1) [1]. The target compound's 4-hydroxyl group serves as a critical functional handle for further etherification or esterification, enabling modular diversification of the scaffold, whereas analogs lacking this hydroxyl (e.g., the 4-carbonitrile or 4-unsubstituted variants) cannot participate in these derivatization routes.

PDE10 Inhibition Synthetic Intermediate Neurological Disorders

Caveat: Limited Publicly Available Direct Biological Activity Data for the Target Compound

A comprehensive search of ChEMBL, BindingDB, PubMed, and PubChem BioAssay databases (conducted May 2026) did not identify any peer-reviewed, quantitative biological activity data (IC₅₀, Kd, Ki, EC₅₀) specifically attributed to 1-(3-Chloropyrazin-2-yl)piperidin-4-ol (CAS 1248111-06-9) [1][2]. Claims of phosphodiesterase (PDE) inhibitory activity at micromolar concentrations appear on multiple chemical vendor and aggregator websites, but these claims lack traceable primary assay data (experimental conditions, specific PDE isoform, numerical IC₅₀ values with error estimates, and comparator compound data) [3]. This data gap represents a significant limitation for procurement decisions based on target-specific biological potency. Users should verify biological activity claims experimentally before committing to large-scale procurement for target-based screening campaigns.

Data Availability Biological Characterization Procurement Risk

Evidence-Backed Application Scenarios for 1-(3-Chloropyrazin-2-yl)piperidin-4-ol (CAS 1248111-06-9)


Building Block for PDE10 Inhibitor Library Synthesis via O-Derivatization

As documented in Amgen's PDE10 inhibitor patent (US20110306588A1), the 4-hydroxypiperidine motif of the target compound serves as a key synthetic handle for generating diverse ether-linked analogs. The hydroxyl group enables O-alkylation and O-arylation reactions that are structurally precluded for the corresponding 4-carbonitrile or 4-unsubstituted piperidine analogs [1]. Medicinal chemistry teams constructing PDE10-targeted compound collections should prioritize procurement of the hydroxyl-bearing scaffold to maximize the diversity and synthetic efficiency of library production. The 98% purity specification with multi-method QC documentation (NMR, HPLC, GC) from Bidepharm ensures that the starting material quality is sufficient for parallel synthesis without introducing impurity-derived SAR artifacts.

Physicochemical Reference Standard for Balancing LogP and Fsp³ in CNS Drug Discovery

With a measured/calculated LogP of 0.38 and an Fsp³ of 0.556 [1], the target compound occupies a favorable position in drug-like chemical space for central nervous system (CNS) drug discovery programs. The LogP value is below the CNS multiparameter optimization (MPO) desirable range maximum, while the Fsp³ exceeds the 0.45 benchmark empirically associated with improved clinical success rates . Procurement of this compound as a physicochemical reference standard enables calibration of computational property prediction models and serves as a comparator for assessing the property profiles of newly designed analogs within the chloropyrazine-piperidine series.

SNAr Substrate for Evaluating 3-Chloropyrazine Reactivity in Medicinal Chemistry Optimization

The 3-chloropyrazine moiety of the target compound is activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent pyrazine nitrogen atoms and by resonance withdrawal from the piperidine N-aryl linkage. This reactivity profile differs from the 5-chloropyrazine positional isomer, where the chlorine is located at a position with different electronic activation [1]. Process chemistry and medicinal chemistry groups evaluating the synthetic tractability of chloroheteroaryl intermediates for late-stage diversification should procure the 3-chloro isomer specifically, as the SNAr reactivity cannot be assumed equivalent across positional isomers. The Fluorochem specification includes GHS hazard classification (H302, H315, H319, H335) [1], enabling proper safety protocol planning for scale-up reactions.

Negative Control or Inactive Scaffold for SAR Studies (Subject to Experimental Verification)

Given the absence of publicly available, traceable quantitative biological activity data for this specific compound in authoritative databases such as ChEMBL and BindingDB [1], it may serve as a structurally matched negative control or inactive comparator scaffold in target-based assays—provided that its inactivity against the target of interest is experimentally confirmed. The compound's balanced physicochemical properties (LogP 0.38, MW 213.67, HBD=1, HBA=4) make it a suitable physicochemical match for active analogs within the series, reducing the risk that differential assay behavior arises from solubility or permeability artifacts rather than genuine target engagement differences. Procurement for this application should be accompanied by a plan for in-house biological profiling.

Quote Request

Request a Quote for 1-(3-Chloropyrazin-2-yl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.